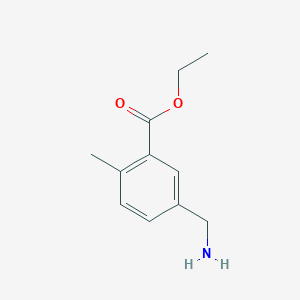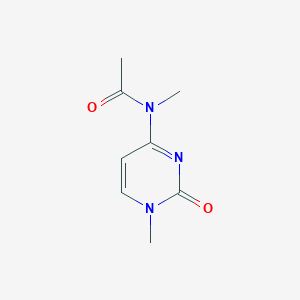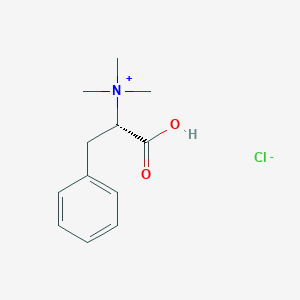
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride is a quaternary ammonium compound with a carboxylate group This compound is known for its unique structure, which includes a phenyl ring and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride typically involves the reaction of (S)-2-phenylethylamine with trimethylamine and chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: (S)-2-Phenylethylamine reacts with chloroacetic acid to form (S)-2-phenylethylaminoacetic acid.
Step 2: The intermediate product is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanol.
Substitution: Formation of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminium hydroxide or acetate.
Aplicaciones Científicas De Investigación
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its role in cell membrane transport and ion channel modulation.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride involves its interaction with cell membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. This modulation is achieved through the binding of the trimethylammonium group to specific sites on the ion channels, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanol
- (S)-2-Phenylethylamine
- N,N,N-Trimethylglycine
Uniqueness
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride is unique due to its combination of a quaternary ammonium group and a carboxylate group, which imparts distinct physicochemical properties. This combination allows it to act as both a phase transfer catalyst and an ion channel modulator, making it versatile in various applications.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10;/h4-8,11H,9H2,1-3H3;1H/t11-;/m0./s1 |
Clave InChI |
BNVFJGPOCIVBEU-MERQFXBCSA-N |
SMILES isomérico |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O.[Cl-] |
SMILES canónico |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
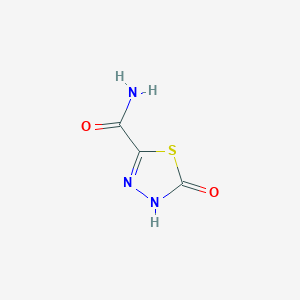

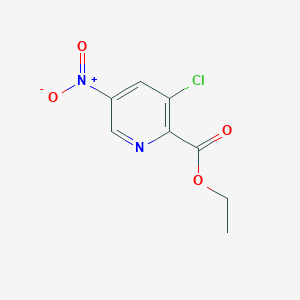
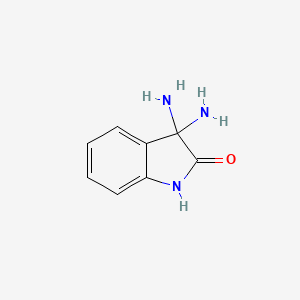
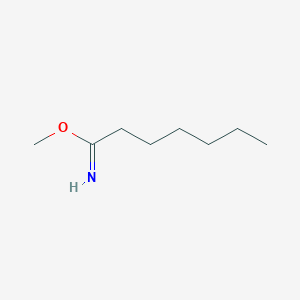
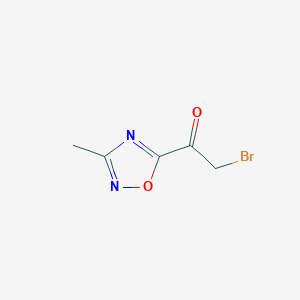

![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
